molecular formula C9H15NO2 B072715 Ethyl 2-amino-1-cyclohexene-1-carboxylate CAS No. 1128-00-3

Ethyl 2-amino-1-cyclohexene-1-carboxylate

Cat. No. B072715
CAS RN: 1128-00-3
M. Wt: 169.22 g/mol
InChI Key: JBZVWABPSHNPIK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of ethyl 2-amino-1-cyclohexene-1-carboxylate and related derivatives often involves cyclization reactions, ring-closing metathesis, and functional group transformations. For example, cyclization of ethyl (E)/(Z)-[2-(1-cyclohexen-1-yl)cyclohexylidene]cyanoacetate in cold concentrated sulfuric acid yields related cyclic compounds, showcasing the utility of ethyl 2-amino-1-cyclohexene-1-carboxylate in generating complex cyclic structures (Wilamowski et al., 1995). Another example includes the diastereoselective synthesis of (3R,4R,5S)-4-acetylamino-5-amino-3-hydroxy-cyclohex-1-ene-carboxylic acid ethyl ester, demonstrating the compound's role in producing functionalized cyclohexene skeletons (Cong & Yao, 2006).

Molecular Structure Analysis

The molecular structure of ethyl 2-amino-1-cyclohexene-1-carboxylate derivatives has been characterized using various analytical techniques, including single-crystal X-ray diffraction. For instance, the crystal structure of ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate was solved, revealing its orthorhombic space group and intramolecular N–H…O hydrogen bond formation (Sapnakumari et al., 2014).

Scientific Research Applications

  • Synthesis of Octahydrophenanthrene Derivatives : Cyclization of related compounds to ethyl 2-amino-1-cyclohexene-1-carboxylate leads to the synthesis of octahydrophenanthrene derivatives, which are useful in organic chemistry for developing complex molecular structures (Wilamowski et al., 1995).

  • Ring-Closing Metathesis : The compound has been used in ring-closing metathesis for synthesizing functionalized cyclohexene skeletons, which are important intermediates in pharmaceutical chemistry (Cong & Yao, 2006).

  • Fluoren-9-one Synthesis : It participates in reactions with aromatic substrates to produce fluoren-9-ones, compounds with potential applications in materials science (Ramana & Potnis, 1993).

  • Crystal Structure Studies : Ethyl 2-amino-1-cyclohexene-1-carboxylate derivatives have been synthesized and characterized for their crystal structures, aiding in the understanding of molecular configurations in solid-state chemistry (Sapnakumari et al., 2014).

  • Enantioselective Synthesis : It has been used for the enantioselective synthesis of optically pure compounds, which is crucial in the development of chiral drugs (Xu et al., 1997).

  • Synthesis of Benzo[h]quinazolines : It is a key intermediate in the synthesis of benzo[h]quinazolines, a class of compounds with various pharmaceutical applications (Grigoryan, 2018).

  • Ethylene Biosynthesis Analysis : Derivatives of ethyl 2-amino-1-cyclohexene-1-carboxylate are important in the study of ethylene biosynthesis in plants, which has implications in agriculture and plant biology (Bulens et al., 2011).

  • Peptide Chemistry : It has been used as a carboxyl-protecting group in peptide chemistry, contributing to the synthesis of complex biomolecules (Chantreux et al., 1984).

Safety And Hazards

The compound is associated with some hazards. It has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) .

Future Directions

While specific future directions for Ethyl 2-amino-1-cyclohexene-1-carboxylate are not available, related compounds have shown promise in the field of optoelectronics .

properties

IUPAC Name

ethyl 2-aminocyclohexene-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2/c1-2-12-9(11)7-5-3-4-6-8(7)10/h2-6,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBZVWABPSHNPIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(CCCC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90310322
Record name Ethyl 2-aminocyclohex-1-ene-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90310322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-amino-1-cyclohexene-1-carboxylate

CAS RN

1128-00-3
Record name 1128-00-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=225254
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl 2-aminocyclohex-1-ene-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90310322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To 7N-ammonia-methanol solution, 170 g of ethyl 2-oxocyclohexanecarboxylate was added and stirred for an overnight at room temperature. Concentrating the solvent under reduced pressure, crude crystals were obtained, which were recrystallized from ethyl acetate-n-hexane to provide 152 g (90%) of 2-aminocyclohex-1-enecarboxylic acid ethyl ester.
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Synthesis routes and methods II

Procedure details

Into 7N-ammonia-methanol solution, 170 g of ethyl 2-oxocyclohexanecarboxylate was added and stirred for an overnight at room temperature. Distilling the solvent off under reduced pressure, the resulting crude crystalline product was recrystallized from ethyl acetate-n-hexane to provide 152 g (90%) of ethyl 2-aminocyclohex-1-enecarboxylate.
Quantity
0 (± 1) mol
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reactant
Reaction Step One
Quantity
170 g
Type
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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